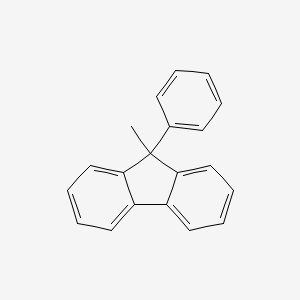

9-Methyl-9-phenylfluorene

描述

属性

IUPAC Name |

9-methyl-9-phenylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16/c1-20(15-9-3-2-4-10-15)18-13-7-5-11-16(18)17-12-6-8-14-19(17)20/h2-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGOZTGLIVGMQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=CC=CC=C31)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402684 | |

| Record name | 9H-Fluorene, 9-methyl-9-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56849-83-3 | |

| Record name | 9H-Fluorene, 9-methyl-9-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-METHYL-9-PHENYLFLUORENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Experimental Conditions

- The Grignard reagent is prepared by reacting magnesium turnings with bromobenzene in anhydrous tetrahydrofuran (THF) under inert atmosphere.

- The methyl 9-methylfluorene-9-carboxylate is then added slowly to the Grignard reagent at controlled temperatures (e.g., 0–65°C).

- After reaction completion, the mixture is quenched with ammonium chloride solution, extracted with ethyl acetate, dried, and purified by column chromatography.

- The product can be crystallized for further purification.

Synthesis via 9-Phenylfluoren-9-ol Intermediate

Formation of 9-Phenylfluoren-9-ol

An alternative preparative route involves the synthesis of 9-phenylfluoren-9-ol as a key intermediate, which can then be converted to 9-methyl-9-phenylfluorene derivatives.

- Procedure : Bromobenzene reacts with magnesium turnings in THF to form phenylmagnesium bromide, which is then reacted with 9-fluorenone to yield 9-phenylfluoren-9-ol.

- Reaction Conditions : The reaction is typically conducted at 60–65°C for several hours under anhydrous and oxygen-free conditions.

- Isolation : The crude product is quenched, extracted, dried, and purified by column chromatography to obtain the alcohol intermediate in high purity.

Conversion to this compound

- The 9-phenylfluoren-9-ol is then subjected to catalytic reactions using scandium trifluoromethanesulfonate in solvents like 1,2-dichloroethane.

- Under heating (~60°C) for 12 hours, the reaction proceeds to form this compound derivatives with high yields (up to 93%).

- Purification is achieved by column chromatography using petroleum ether and ethyl acetate mixtures.

Rearrangement Methods Involving Tosylated Intermediates

Allylation and Reduction Route

This method is based on the allylation of methyl fluorene-9-carboxylate, reduction, and subsequent tosylation of the resulting carbinol, followed by a rearrangement to yield alkyl-substituted fluorenes including this compound.

- Step 1 : Methyl fluorene-9-carboxylate is allylated under mild conditions.

- Step 2 : The ester group is reduced with lithium aluminum hydride to give the corresponding carbinol.

- Step 3 : The carbinol is tosylated to form tosyl esters.

- Step 4 : Heating the tosyl esters (e.g., at 160°C with polyphosphoric acid or refluxing with formic acid) induces a Wagner-Meerwein rearrangement, producing 9-alkylated fluorenes.

Advantages and Yields

- This route provides a convenient and versatile method for synthesizing various 9-substituted fluorenes.

- The rearrangement step is efficient and can be adapted to produce this compound by selecting appropriate allyl precursors.

- The tosylation and rearrangement steps are well-characterized and yield crystalline products suitable for further applications.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Intermediate(s) | Yield (%) | Notes |

|---|---|---|---|---|

| Grignard Reaction | Methyl 9-methylfluorene-9-carboxylate + PhMgI in THF | 9-methylfluorene anion, tertiary alcohol | ~90-100 | Iodine plays a role; high purity; classical approach |

| 9-Phenylfluoren-9-ol Route | Bromobenzene + Mg → PhMgBr; + 9-fluorenone; Sc(OTf)3 catalyst | 9-phenylfluoren-9-ol | ~93 | Catalytic conversion; mild conditions; chromatography purification |

| Tosylation and Rearrangement | Allylation + LiAlH4 reduction + tosylation + heating | Tosylated carbinol | Variable | Wagner-Meerwein rearrangement; versatile for alkyl derivatives |

Research Findings and Analysis

- The Grignard-based syntheses are well-established with detailed mechanistic insights indicating the formation of reactive anion intermediates and the influence of iodine in facilitating coupling reactions.

- The use of scandium triflate as a catalyst in the conversion of 9-phenylfluoren-9-ol to this compound demonstrates a modern catalytic approach with excellent yields and mild reaction conditions.

- The Wagner-Meerwein rearrangement route offers synthetic flexibility for introducing various alkyl groups at the 9-position of fluorene, including methyl and phenyl substituents, and is supported by solid experimental evidence on tosylation and rearrangement behavior.

- These methods collectively provide a comprehensive toolkit for the preparation of this compound, adaptable to different scales and purity requirements.

化学反应分析

Types of Reactions: 9-Methyl-9-phenylfluorene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives.

科学研究应用

9-Methyl-9-phenylfluorene has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of advanced materials, including polymers and electronic devices.

作用机制

The mechanism of action of 9-Methyl-9-phenylfluorene involves its interaction with various molecular targets and pathways. As a polycyclic aromatic hydrocarbon, it can intercalate into DNA, affecting gene expression and potentially leading to mutagenic effects. Additionally, its aromatic structure allows it to participate in π-π interactions with other aromatic compounds, influencing its reactivity and binding properties .

相似化合物的比较

9-(Methoxymethyl)-9H-fluoren-9-ol

- Structure : Features a methoxymethyl group instead of methyl/phenyl.

- Properties : Enhanced solubility in polar solvents due to the hydroxyl and methoxy groups. Lower logP (~4.5 estimated) compared to 9-methyl-9-phenylfluorene (logP 5.02) .

- Applications : Used in specialty organic reactions where nucleophilicity is required.

9-Benzyl-9-(2-methylphenyl)-9H-fluorene

- Structure : Substituted with benzyl and 2-methylphenyl groups.

- Properties : Increased steric hindrance alters reaction kinetics in Friedel-Crafts alkylation. Exhibits higher thermal stability (decomposition >400°C) .

- Applications : Key precursor in organic electronics due to extended π-conjugation.

9-(Chloromethyl)-9H-fluorene

- Structure : Chloromethyl group at C7.

- Properties : Higher reactivity in nucleophilic substitution (SN2) compared to this compound. Boiling point: 320–330°C .

- Applications : Intermediate in polymer synthesis and agrochemicals.

4-Fluoro-9H-fluorene

- Structure : Fluorine atom at C3.

- Properties : Electron-withdrawing fluorine enhances oxidative stability. Lower logP (~4.3) compared to this compound .

- Applications : Building block for fluorinated pharmaceuticals.

Comparative Physical Properties

生物活性

9-Methyl-9-phenylfluorene is a compound belonging to the fluorene family, characterized by its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

It features a methyl group and a phenyl group attached to the 9-position of the fluorene skeleton, which contributes to its stability and reactivity. The compound is often noted for its high thermal stability and unique electronic properties, making it an interesting subject for medicinal chemistry.

Interaction with Biological Macromolecules

Research indicates that this compound interacts with various biological macromolecules. It has been studied for its potential to act as a precursor in synthesizing biologically active compounds, including anticancer agents. The presence of both methyl and phenyl groups enhances its reactivity, allowing it to participate in electron transfer processes crucial for interactions with biological systems.

Anticancer Activity

Several studies have explored the anticancer properties of derivatives synthesized from this compound. For example, compounds derived from this structure have demonstrated promising activity against various cancer cell lines, suggesting that modifications to the fluorene core can lead to enhanced therapeutic effects. A notable study reported that certain derivatives exhibited significant cytotoxicity against breast cancer cells, with IC50 values in the micromolar range .

Anti-inflammatory Properties

In addition to its anticancer potential, this compound derivatives have shown anti-inflammatory activity. Research has indicated that these compounds can inhibit pro-inflammatory cytokines, suggesting a mechanism through which they may exert protective effects in inflammatory diseases.

Synthesis and Evaluation of Derivatives

A comprehensive study synthesized various derivatives of this compound and evaluated their biological activities. The derivatives were tested for their cytotoxic effects on human cancer cell lines (e.g., MCF-7 for breast cancer) and showed varying degrees of efficacy. The results are summarized in Table 1 below.

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | MCF-7 | 15.2 | Moderate Cytotoxicity |

| Derivative A | MCF-7 | 8.5 | High Cytotoxicity |

| Derivative B | MCF-7 | 22.0 | Low Cytotoxicity |

Mechanistic Insights

The mechanism of action for the anticancer activity of this compound derivatives is believed to involve the induction of apoptosis in cancer cells. Studies have shown that these compounds can activate caspase pathways leading to programmed cell death, thus providing a potential therapeutic strategy for cancer treatment .

常见问题

Q. Optimization factors :

- Temperature : Reactions often proceed at 50–80°C to balance reactivity and side-product formation.

- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic substitution .

- Inert atmosphere : Prevents oxidation of sensitive intermediates .

Basic: What are the key physicochemical properties of this compound, and how do they influence experimental design?

Answer:

Critical properties (experimental data from ):

| Property | Value | Relevance to Research |

|---|---|---|

| LogP | 5.02 | Predicts solubility in organic solvents; guides solvent selection for reactions. |

| Boiling point | 379.8 ± 22.0 °C | Informs distillation and high-temperature reaction setups. |

| Vapor pressure | 0.0 ± 0.4 mmHg at 25°C | Indicates low volatility; minimal risk of airborne exposure. |

| Density | 1.1 ± 0.1 g/cm³ | Relevant for density-gradient centrifugation in purification. |

These properties necessitate protocols for handling high-boiling-point solvents (e.g., toluene) and inert conditions to avoid decomposition.

Basic: What spectroscopic and chromatographic methods are used to characterize this compound?

Answer:

- NMR spectroscopy :

- GC-MS : High-purity samples (≥99% GC) are analyzed using non-polar columns (e.g., DB-5) with electron ionization .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities in synthetic batches .

Advanced: How do electronic and steric effects in this compound influence its reactivity in cross-coupling reactions?

Answer:

- Electronic effects : The electron-rich fluorene core facilitates electrophilic aromatic substitution, but the methyl and phenyl groups at C9 create steric hindrance, slowing down nucleophilic attacks.

- Steric effects : Bulky substituents limit access to the C9 position, directing reactions to C2 or C7 positions .

- Mechanistic insight : Density functional theory (DFT) calculations can model charge distribution to predict regioselectivity .

Advanced: What contradictions exist in reported synthetic yields, and how can they be resolved?

Answer:

Discrepancies in yields (e.g., 60–85% for Friedel-Crafts alkylation) arise from:

- Impurity of starting materials : Halogenated precursors (e.g., 3-bromophenyl derivatives) with trace moisture reduce Lewis acid efficiency .

- Incomplete inertion : Residual oxygen promotes side reactions (e.g., oxidation of methyl groups) .

Resolution : - Pre-drying solvents over molecular sieves.

- Real-time monitoring : Use in-situ FTIR to track reaction progress and optimize quenching times .

Advanced: How is this compound applied in materials science, particularly in organic electronics?

Answer:

- Organic light-emitting diodes (OLEDs) : The rigid fluorene backbone enhances electroluminescence efficiency. Derivatives with electron-withdrawing groups (e.g., carbonyl) improve charge transport .

- Photochromic materials : Substituents at C9 enable tunable absorption spectra for optical switching applications .

- Nonlinear optics (NLO) : The conjugated system exhibits hyperpolarizability, making it suitable for frequency doubling in lasers .

Advanced: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks, especially during high-temperature reactions .

- Spill management : Absorb with inert materials (e.g., sand) and dispose as halogenated waste .

- Storage : Keep in amber glass under nitrogen at –20°C to prevent photodegradation .

Advanced: How can computational methods aid in predicting the environmental persistence of this compound?

Answer:

- Quantitative structure-activity relationship (QSAR) models : Estimate biodegradation half-lives based on logP and molecular weight .

- Ecotoxicity prediction : Tools like EPI Suite predict low aquatic toxicity (LC50 > 100 mg/L) due to high hydrophobicity .

- Degradation pathways : DFT simulations suggest photolytic cleavage of the fluorene ring under UV light .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。